The YJU2 gene is primarily studied in Saccharomyces cerevisiae, commonly known as baker's yeast, where it has been characterized extensively. In humans, YJU2 is classified as a splicing factor and is associated with the spliceosome machinery. The protein is encoded by the YJU2 gene located on chromosome 12 in humans .
YJU2 can be synthesized using recombinant DNA technology. The gene encoding YJU2 is cloned into an expression vector, which is then introduced into host cells (such as Escherichia coli or yeast) for protein expression. Following expression, YJU2 can be purified using affinity chromatography techniques that exploit specific binding properties of the protein.
The purification process often involves:
Additionally, methods such as mass spectrometry may be employed to confirm the identity and purity of the synthesized protein .
YJU2 consists of two main functional domains: the amino-terminal domain (Yju2-N) and the carboxyl-terminal domain (Yju2-C). These domains can function independently but are more effective together. The amino-terminal domain has a weak affinity for the spliceosome, while the carboxyl-terminal domain binds more tightly, stabilizing the interaction with the spliceosome during splicing reactions .
The structural analysis reveals that:
Structural studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these details .
YJU2 participates in two key reactions within the spliceosome:
The presence of YJU2 facilitates these reactions by stabilizing interactions between spliceosomal components and pre-mRNA. The protein's interaction with small nuclear RNAs (snRNAs) is crucial for its function in these processes .
The mechanism by which YJU2 operates involves its binding to specific regions of pre-mRNA and snRNA within the spliceosome. Upon binding, it helps to position these RNA molecules correctly for catalysis. The carboxyl-terminal domain of YJU2 stabilizes its association with the spliceosome, allowing for efficient progression through the splicing cycle.
Research indicates that YJU2 interacts with other splicing factors, such as Cwc25, which further modulates its activity during splicing . This cooperation is essential for ensuring that splicing occurs accurately and efficiently.
YJU2 exhibits several notable physical and chemical properties:
Experimental studies often measure these properties using techniques such as gel electrophoresis or chromatographic methods .
YJU2 has significant implications in various fields of research:
YJU2 is an essential eukaryotic protein factor that plays a critical role in pre-mRNA splicing—a fundamental process required for gene expression in organisms with intron-containing genes. As a core component of the spliceosomal machinery, YJU2 functions at the catalytic heart of the splicing reaction, facilitating the precise removal of introns and ligation of exons. This nuclear protein operates within the dynamic spliceosome environment, interacting with both RNA components and protein partners to ensure splicing fidelity and efficiency. Its function is particularly crucial during the first catalytic step of splicing, positioning it as a key regulator of spliceosome progression through the splicing cycle [1] [4].
YJU2 was initially identified through genetic and biochemical studies in Saccharomyces cerevisiae (baker's yeast), where it was recognized as an essential factor for cell viability. The designation "YJU2" follows the standard yeast gene nomenclature system (Yeast JU gene 2), with systematic name YKL095W indicating its physical location on chromosome XI. The protein has also been referred to as CWC16 (Complexed With Cef1), reflecting its association with the NineTeen Complex (NTC) in spliceosome activation complexes. Molecular characterization revealed YJU2 as a 278-amino acid protein with a molecular weight of approximately 32.3 kDa and an isoelectric point of 9.97, suggesting a basic character at physiological pH [4].
Early functional studies established that YJU2 associates transiently with the spliceosomal NTC and acts after the DEAD-box ATPase Prp2 to promote the first catalytic reaction of splicing. Biochemical analyses demonstrated that YJU2 is required for spliceosome activation but not for spliceosome assembly, positioning its function between the action of Prp2 and catalytic step 1. Proteomic studies identified YJU2 as a component of several spliceosomal subcomplexes, including the Bact, B*, and C complexes, consistent with its role spanning catalytic activation through completion of splicing [1] [4].
Table 1: Basic Characteristics of YJU2 Protein in Saccharomyces cerevisiae
Property | Value | Description |
---|---|---|
Systematic Name | YKL095W | Chromosomal locus designation |
Standard Name | YJU2 | Common gene name |
Aliases | CWC16 | Complexed with Cef1 |
Amino Acid Length | 278 | Total residues |
Molecular Weight | 32.3 kDa | Calculated mass |
Isoelectric Point | 9.97 | Theoretical pI |
Cellular Abundance | 1891 ± 844 molecules/cell | Median expression level |
Protein Half-life | 3.8 hours | Turnover rate |
YJU2 exhibits significant evolutionary conservation across diverse eukaryotic lineages, reflecting its fundamental role in spliceosome function. The protein is present in all major eukaryotic supergroups, including opisthokonts (animals, fungi), plants, and various protists. Phylogenetic analyses reveal that while the N-terminal domain of YJU2 is highly conserved, the C-terminal domain shows greater sequence divergence, particularly in higher eukaryotes. This pattern suggests conserved core functions mediated by the N-terminal region with potential lineage-specific adaptations in the C-terminal region [1] [5].
The conservation of YJU2 parallels the evolutionary trajectory of the spliceosome itself, which emerged concomitantly with the eukaryotic cell. Comparative genomics indicates that the last eukaryotic common ancestor (LECA) possessed an intron-rich genome and a fully developed spliceosome containing YJU2 orthologs. This evolutionary perspective is supported by studies showing that the primordial spliceosomal introns were likely of the U2-type, processed by the major spliceosome with which YJU2 associates. While intron densities have fluctuated throughout eukaryotic evolution (with substantial loss in many unicellular lineages), the core splicing machinery, including YJU2, has been maintained in all functional eukaryotic spliceosomes [5].
The branchpoint recognition machinery involving YJU2 shows interesting evolutionary dynamics. While the UACUAAC branchpoint sequence is nearly invariant in yeast, it is more degenerate (YUNAY) in mammals. This increased degeneracy correlates with the emergence of additional regulatory factors like Quaking (QKI) in higher eukaryotes, which compete with the SF1 branchpoint binding protein at ACUAA sequences. The absence of QKI in yeast may explain the stricter conservation of branchpoint sequences in this organism. This co-evolution of branchpoint sequences and recognition factors illustrates how the core splicing machinery has diversified while maintaining essential components like YJU2 [6].
Table 2: Evolutionary Conservation of YJU2 Domains
Protein Domain | Conservation Level | Functional Significance |
---|---|---|
N-terminal domain (Yju2-N) | High (conserved from yeast to humans) | Spliceosome binding and catalytic activation; U2 snRNA interaction |
C-terminal domain (Yju2-C) | Moderate (divergent in higher eukaryotes) | Spliceosome stabilization; regulation of dissociation kinetics |
Central region | Variable | Potential regulatory adaptations in different lineages |
YJU2 serves as a critical transition factor during the catalytic activation of the spliceosome. It functions after the ATP-dependent remodeling by Prp2 but before the first transesterification reaction. Biochemical studies demonstrate that YJU2 associates with the spliceosome after Prp2-mediated displacement of the SF3a/b complex, which exposes the branch site for catalysis. YJU2 binds transiently to the activated spliceosome (Bact complex) and promotes the structural rearrangements necessary for catalytic step 1. Specifically, YJU2 facilitates the stable interaction between the branchpoint sequence and U2 snRNA, positioning the branchpoint adenosine for nucleophilic attack on the 5' splice site [1] [3].
Domain dissection studies have revealed the functional architecture of YJU2. The protein can be separated into amino (Yju2-N, residues 1-139) and carboxyl (Yju2-C, residues 140-278) halves that can be reconstituted in trans for function. Yju2-N contains the evolutionarily conserved core that maintains weak spliceosome-binding affinity and partial catalytic function. In contrast, Yju2-C stabilizes the association of Yju2-N with the spliceosome at both precatalytic and postcatalytic stages. Notably, Yju2-N alone can support a low level of catalytic step 2 even in the absence of Prp16, suggesting that the C-domain normally prevents premature progression through stabilization of spliceosome interactions [1].
Molecular interactions of YJU2 within the spliceosome have been mapped through UV cross-linking and co-immunoprecipitation studies. These reveal that YJU2 directly contacts U2 snRNA, primarily in the helix II region both before and after catalysis, and in the branch-binding region specifically at the precatalytic stage. This specific interaction pattern suggests that YJU2 plays a direct role in positioning the branch point during the first catalytic step. Furthermore, YJU2 interacts physically with other splicing factors, including NTC components (Ntc90, Ntc77) and the step 1 factor Cwc25, which depends on YJU2 for stable spliceosome association [1].
The functional relationship between YJU2 and DEAD-box helicases reveals a sophisticated regulatory mechanism. Prp16 mediates ATP-dependent destabilization of YJU2 and Cwc25 after step 1, allowing progression to step 2. This displacement is essential for recruiting second-step factors (Slu7, Prp18, Prp22). Remarkably, when the C-domain of YJU2 is absent, Yju2-N promotes low-level step 2 catalysis without Prp16, demonstrating that Prp16's essential function includes removal of YJU2's C-domain from the catalytic center. This finding highlights YJU2 as a central regulatory node in the spliceosome's catalytic progression [1].
Table 3: Functional Interactions of YJU2 During Splicing Catalysis
Splicing Stage | YJU2 Function | Interacting Partners |
---|---|---|
Spliceosome Activation | Associates post-Prp2 action | NTC components (Ntc90, Ntc77) |
Catalytic Step 1 | Positions branchpoint adenosine; stabilizes catalytic RNA structure | U2 snRNA (helix II and branch-binding regions), Cwc25 |
Transition to Step 2 | Dissociates via Prp16-mediated displacement | Prp16 helicase |
Catalytic Step 2 | Not required after dissociation | Slu7, Prp18, Prp22 |
Spliceosome Disassembly | Not directly involved | Released prior to disassembly |
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